2-[acetyl(benzyl)amino]-4-methyl-N-(3-pyridylmethyl)-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-[acetyl(benzyl)amino]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-14-18(19(26)22-12-17-9-6-10-21-11-17)27-20(23-14)24(15(2)25)13-16-7-4-3-5-8-16/h3-11H,12-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUJPGRYINSAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(benzyl)amino]-4-methyl-N-(3-pyridylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the formation of the thiazole ring, followed by the introduction of the acetyl(benzyl)amino group and the pyridylmethyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(benzyl)amino]-4-methyl-N-(3-pyridylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[acetyl(benzyl)amino]-4-methyl-N-(3-pyridylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is explored as a potential drug candidate for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[acetyl(benzyl)amino]-4-methyl-N-(3-pyridylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related thiazole and carboxamide derivatives. Below is a detailed comparison based on molecular features, biological activities, and research findings:
Table 1: Structural and Functional Comparison
Key Insights:
Substituent-Driven Activity :
- The benzyl and pyridyl groups in the target compound may enhance lipophilicity and receptor-binding affinity compared to cyclopentyl or morpholinyl analogs .
- Thiadiazole-containing analogs (e.g., and ) exhibit stronger anticancer activity, suggesting that replacing the pyridylmethyl group with thiadiazole could optimize therapeutic efficacy .
Enzyme Modulation: SRT 2104, a structurally distinct thiazole derivative, activates SIRT1 (a deacetylase linked to longevity), whereas the target compound’s acetylated benzylamino group may instead inhibit acetyltransferase enzymes .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling reactions, similar to BMS-354825 (Dasatinib), a thiazole carboxamide anticancer drug requiring sequential amidation and heterocyclic ring formation .
Biological Activity
The compound 2-[acetyl(benzyl)amino]-4-methyl-N-(3-pyridylmethyl)-1,3-thiazole-5-carboxamide (referred to as Compound A ) is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Compound A is characterized by the following structural features:
- Molecular Formula : C15H16N4O2S
- Molecular Weight : 316.38 g/mol
- IUPAC Name : this compound
In Vitro Studies
Research has demonstrated that Compound A exhibits significant anticancer properties across various cancer cell lines:
- Cell Lines Tested :
- Colon cancer (HT29)
- Melanoma (A375)
- Renal cancer (A498)
- Breast cancer (MCF7)
In a study by Finiuk et al., it was found that derivatives of thiazole, including Compound A, showed promising cytotoxic effects against these cell lines, with IC50 values indicating effective growth inhibition. For instance, the compound demonstrated an IC50 of approximately against HT29 cells, suggesting potent activity in this model .
The mechanism through which Compound A exerts its anticancer effects appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression, particularly reducing the population in the S phase.
- Interaction with specific molecular targets that modulate signaling pathways associated with cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by their structural components. Studies indicate that:
- The presence of a pyridylmethyl group enhances anticancer activity.
- The introduction of various substituents on the thiazole ring can significantly alter potency and selectivity against different cancer types .
Pharmacokinetic Profile
Research into the pharmacokinetics of Compound A suggests favorable properties:
- High solubility in biological media.
- Good absorption characteristics in murine models.
- Promising bioavailability metrics that support further development as a therapeutic agent .
Case Studies and Comparative Analysis
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Finiuk et al. | HT29 (Colon) | 2.01 | Apoptosis induction, cell cycle arrest |
| Kim et al. | A375 (Melanoma) | 5.67 | Targeting signaling pathways |
| Additional Research | MCF7 (Breast) | 4.25 | Inhibition of proliferation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[acetyl(benzyl)amino]-4-methyl-N-(3-pyridylmethyl)-1,3-thiazole-5-carboxamide, and what reaction conditions optimize yield and purity?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the thiazole core via cyclization reactions using reagents like chloroacetyl chloride or thiourea derivatives under controlled temperatures (20–25°C) and solvents such as dioxane or ethanol .
- Step 2 : Introduction of the 3-pyridylmethyl group via nucleophilic substitution or amide coupling, often requiring catalysts like triethylamine (TEA) or sodium hydride (NaH) .
- Step 3 : Acetylation of the benzylamine moiety using acetyl chloride or anhydrides in dichloromethane .
- Optimization : Reaction pH (neutral to slightly basic), inert atmospheres (N₂), and purification via recrystallization (ethanol-DMF mixtures) improve purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound, and which analytical techniques are most reliable?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., acetyl group at δ ~2.1 ppm, pyridyl protons at δ ~8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] calculated vs. observed) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages validate purity (>98%) .
- HPLC : Reverse-phase HPLC with UV detection ensures homogeneity (e.g., C18 column, acetonitrile-water gradient) .
Q. What are the primary biological targets or activities associated with this compound, and how are these assessed experimentally?
- Methodology :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based or radiometric assays (IC₅₀ values reported) .
- Cellular Proliferation Studies : MTT or ATP-lite assays in cancer cell lines (e.g., IC₅₀ in µM range for leukemia or solid tumors) .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to active sites (e.g., kinase ATP-binding pockets) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between different batches or synthetic routes?
- Methodology :
- Batch Analysis : Compare HPLC purity, impurity profiles (e.g., unreacted intermediates), and elemental analysis .
- Bioassay Reproducibility : Use standardized protocols (e.g., fixed cell lines, passage numbers) and validate with positive controls (e.g., Dasatinib for kinase inhibition) .
- Structural Confirmation : Re-examine NMR and MS data for stereochemical or regioisomeric variations .
Q. What computational strategies are effective for optimizing the compound’s pharmacokinetic properties while maintaining potency?
- Methodology :
- QSAR Modeling : Correlate substituent modifications (e.g., pyridyl vs. benzyl groups) with logP, solubility, and metabolic stability .
- MD Simulations : Assess binding stability in biological targets over 100-ns trajectories (e.g., using GROMACS) .
- ADMET Prediction : Tools like SwissADME or pkCSM predict absorption, CYP450 interactions, and toxicity .
Q. How do structural modifications (e.g., substituting the benzyl or pyridyl groups) affect target selectivity and off-target interactions?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 4-fluorobenzyl or 4-methoxypyridyl derivatives) and compare IC₅₀ values across related targets .
- Kinase Profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Crystallography : Co-crystallize analogs with target proteins (e.g., ABL1 kinase) to visualize binding interactions .
Q. What experimental and computational approaches are recommended for analyzing metabolic pathways and degradation products?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS .
- Forced Degradation Studies : Expose to heat, light, or acidic/alkaline conditions, followed by HPLC-UV/HRMS .
- DFT Calculations : Predict reactive sites (e.g., acetyl group hydrolysis) using Gaussian09 .
Contradictions and Validation
- Synthetic Yield Variability : reports yields >70% using TEA, while notes ~50% with NaH. Resolution: Optimize catalyst loading (e.g., 1.2 eq TEA vs. 2.0 eq NaH) .
- Bioactivity Discrepancies : cites anticancer activity via enzyme inhibition, but emphasizes antibacterial effects. Validation: Re-test in parallel assays under identical conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
